molecular formula C14H16Cl2N2O2 B2869524 {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353500-74-9

{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

Cat. No. B2869524
CAS RN: 1353500-74-9
M. Wt: 315.19
InChI Key: VLDBWUNFEYMVHW-UHFFFAOYSA-N
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Description

“{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 315.20 and its IUPAC name is 1-[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl ring attached to a hydrazine group through an ether linkage . The SMILES notation for this compound is C1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 170-176 degrees Celsius .

Scientific Research Applications

Synthesis of Antimicrobial Agents

The synthesis of formazans from related compounds, such as Mannich base derivatives, has demonstrated antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This suggests that "{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride" could potentially be used as a precursor or intermediate in the synthesis of antimicrobial agents.

Environmental Monitoring

Research involving the detection of hydrazine and 4-chlorophenol, two significant water pollutants, using nanostructure-amplified sensors indicates the importance of hydrazine derivatives in environmental monitoring (Tahernejad-Javazmi, Shabani‐Nooshabadi, Karimi-Maleh, & Naeimi, 2018). The compound could serve as a basis for developing sensitive and selective sensors for environmental contaminants.

Anticancer and Antitubercular Activity

The synthesis of various derivatives, including hydrazine-containing compounds, has shown promising anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Vasoya, & Joshi, 2003). This underscores the potential of "this compound" in the synthesis of bioactive molecules with therapeutic applications.

Antioxidant Activity

The effect of substituents and functional groups on enhancing the antioxidant activity of benzoin derivatives has been explored, highlighting the role of specific structural features in determining antioxidant efficacy (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022). This research suggests that modifications to the "this compound" structure could enhance its antioxidant properties.

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-nociceptive and anti-inflammatory activities .

Mode of Action

Hydrazine derivatives, like this compound, are known to react with carbonyls to form hydrazones . This reaction is similar to imine formation, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

It’s worth noting that hydrazine derivatives have been associated with anti-nociceptive and anti-inflammatory activities . This suggests that the compound may interact with biochemical pathways related to pain perception and inflammation.

Pharmacokinetics

The compound’s molecular weight of 31520 might influence its bioavailability and pharmacokinetic profile.

Result of Action

The compound has been associated with anti-nociceptive and anti-inflammatory activities . This suggests that it may have a role in reducing pain perception and inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH variations can affect the maximum absorption wavelength (λmax) of certain compounds . .

properties

IUPAC Name

[4-[2-(4-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c15-11-1-5-13(6-2-11)18-9-10-19-14-7-3-12(17-16)4-8-14;/h1-8,17H,9-10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDBWUNFEYMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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